GNE-618
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHAGGICJWHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-618: A Potent Inhibitor of the NAD+ Salvage Pathway for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme and signaling molecule essential for cellular metabolism, DNA repair, and cell survival. Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to meet their increased metabolic demands, making this pathway an attractive target for therapeutic intervention. GNE-618 is a potent and orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This technical guide provides a comprehensive overview of the role of this compound in inhibiting this pathway, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and metabolism.
Introduction to the NAD+ Salvage Pathway and the Role of NAMPT
The maintenance of cellular NAD+ pools is critical for a variety of biological processes. While NAD+ can be synthesized de novo from tryptophan, the primary route for NAD+ regeneration in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The key and rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).
NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+. Due to the high metabolic and proliferative rates of cancer cells, they are often exquisitely dependent on the NAD+ salvage pathway for survival, making NAMPT a compelling therapeutic target.[1][2][3][4][5]
This compound: Mechanism of Action
This compound is a highly potent and specific inhibitor of the NAMPT enzyme.[6] By binding to NAMPT, this compound blocks the synthesis of NMN, leading to a rapid depletion of intracellular NAD+ levels. This depletion of the cellular NAD+ pool has several downstream consequences for cancer cells:
-
Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD+ disrupts these central metabolic pathways, leading to a severe energy crisis and ultimately cell death.[6][7][8]
-
Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. Reduced NAD+ levels compromise PARP activity, rendering cancer cells more susceptible to DNA-damaging agents and endogenous oxidative stress.
-
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, stress responses, and apoptosis. Inhibition of NAMPT and subsequent NAD+ depletion leads to the inhibition of sirtuin activity.
-
Induction of Apoptosis: The culmination of metabolic collapse, impaired DNA repair, and altered signaling pathways due to NAD+ depletion triggers programmed cell death (apoptosis) in cancer cells.[6]
Quantitative Data for this compound
The potency and efficacy of this compound have been characterized across various biochemical and cellular assays. The following tables summarize key quantitative data for this compound and, for comparative purposes, other known NAMPT inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | NAMPT | 6 | [6] |
| GNE-617 | Biochemical | NAMPT | 5 | [7] |
| FK866 | Biochemical | NAMPT | 0.3-0.4 | [9] |
Table 1: Biochemical Potency of NAMPT Inhibitors
| Cell Line | Compound | Assay Type | EC50 (nM) | Endpoint | Reference |
| Calu-6 (NSCLC) | This compound | NAD+ Depletion | 2.6 | NAD+ Levels | [6] |
| Calu-6 (NSCLC) | This compound | Cell Viability (ATP) | 13.6 | ATP Levels | |
| Calu-6 (NSCLC) | This compound | Cell Viability (SRB) | 25.8 | Total Protein | |
| A549 (NSCLC) | This compound | Cell Viability | 27.2 | Cell Growth | |
| H1334 (NSCLC) | GNE-617 | Cell Viability | ~10 | Viability | [7] |
| A549 (NSCLC) | GNE-617 | Cell Viability | ~20 | Viability | [7] |
| H441 (NSCLC) | GNE-617 | Cell Viability | ~100 | Viability | [7] |
| LC-KJ (NSCLC) | GNE-617 | Cell Viability | >1000 | Viability | [7] |
Table 2: Cellular Activity of this compound and GNE-617 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
NAMPT Enzymatic Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of NAMPT.
Principle: The assay is a coupled-enzyme reaction. First, recombinant NAMPT catalyzes the formation of NMN from nicotinamide and PRPP. In the second step, NMN is converted to NAD+ by NMNAT. Finally, the generated NAD+ is used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a probe, which generates a fluorescent or colorimetric signal proportional to NAMPT activity.[10]
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT and a cycling enzyme)
-
NAMPT Dilution Buffer
-
Substrate Solution (Nicotinamide and PRPP)
-
ATP Solution
-
Test Compound (e.g., this compound)
-
96-well or 384-well black plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound in NAMPT Dilution Buffer.
-
Add a small volume of the diluted compound or vehicle (for positive control) to the wells of the microplate.
-
Add diluted NAMPT enzyme to the wells containing the test compound and the positive control wells. Add NAMPT Dilution Buffer to the blank wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a Master Mix containing the NAMPT Assay Buffer, Substrate Solution, and ATP Solution.
-
Initiate the reaction by adding the Master Mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 2 hours).
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][12][13][14][15]
Materials:
-
Cells cultured in 96-well or 384-well opaque-walled plates
-
Test Compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a multiwell plate at a desired density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 or 96 hours). Include vehicle-treated cells as a control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the EC50 value.
Measurement of Intracellular NAD+ Levels by LC-MS/MS
This method provides a highly sensitive and specific quantification of intracellular NAD+ levels.[4][16][17][18][19]
Materials:
-
Cultured cells
-
Test Compound (e.g., this compound)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cold Extraction Solvent (e.g., 80% methanol)
-
Internal Standard (e.g., ¹³C₅-NAD+)
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with the test compound for the desired time.
-
Rapidly wash the cells twice with ice-cold PBS.
-
Immediately add cold extraction solvent containing the internal standard to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Sonicate the cell extracts on ice and then centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried metabolites in LC-MS grade water.
-
Analyze the samples using an LC-MS/MS system with a suitable chromatographic method (e.g., HILIC) and mass spectrometer settings for the detection and quantification of NAD+ and the internal standard.
-
Quantify NAD+ levels by comparing the peak area ratio of NAD+ to the internal standard against a standard curve.
Western Blot Analysis of NAMPT Protein Levels
This technique is used to determine the relative amount of NAMPT protein in cell lysates.[20][21][22][23]
Materials:
-
Cultured cells
-
Test Compound (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NAMPT
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against NAMPT, followed by incubation with the loading control primary antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the NAMPT signal to the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27]
Materials:
-
Cultured cells
-
Test Compound (e.g., this compound)
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to cell death.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical characterization of the NAMPT inhibitor this compound.
Conclusion
This compound is a potent and specific inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. By effectively depleting cellular NAD+ levels, this compound induces a metabolic crisis and subsequent apoptosis in cancer cells that are highly dependent on this pathway for survival. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for the scientific community to further investigate the therapeutic potential of this compound and other NAMPT inhibitors. The continued exploration of this class of compounds holds significant promise for the development of novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 6. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 16. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. infoscience.epfl.ch [infoscience.epfl.ch]
- 18. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 19. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. creative-diagnostics.com [creative-diagnostics.com]
GNE-618: A Selective NAMPT Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway, a critical route for nicotinamide adenine (B156593) dinucleotide (NAD⁺) biosynthesis in mammalian cells. Many cancer cells exhibit a heightened dependence on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT a compelling therapeutic target. GNE-618 is a potent and selective small molecule inhibitor of NAMPT. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and preclinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its toxicological profile. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of NAMPT inhibition.
Introduction to this compound
This compound is an orally active and potent inhibitor of the NAMPT enzyme with a reported IC₅₀ of 6 nM[1][2]. By selectively targeting NAMPT, this compound disrupts the primary pathway for NAD⁺ regeneration in susceptible cells, leading to a rapid depletion of intracellular NAD⁺ pools. This metabolic stress triggers a cascade of downstream events, including the inhibition of NAD⁺-dependent enzymes, disruption of cellular energy metabolism, and ultimately, the induction of tumor cell death[1][2][3][4]. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, highlighting its potential as a targeted therapeutic agent[1][3][4].
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-[[4-[[3-(trifluoromethyl)phenyl]sulfonyl]phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
| Molecular Formula | C₂₁H₁₅F₃N₄O₃S |
| Molecular Weight | 460.43 g/mol |
| CAS Number | 1362151-42-5 |
| Appearance | A solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway. This pathway is the primary route for NAD⁺ synthesis from nicotinamide (NAM) in mammalian cells.
The NAD⁺ Salvage Pathway and the Role of NAMPT
The NAD⁺ salvage pathway recycles nicotinamide, a byproduct of NAD⁺-consuming enzymes such as PARPs and sirtuins, back into NAD⁺. NAMPT catalyzes the first and rate-limiting step in this pathway, the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
Figure 1: The NAD+ Salvage Pathway and Inhibition by this compound.
Cellular Consequences of NAMPT Inhibition
By inhibiting NAMPT, this compound leads to a significant reduction in intracellular NAD⁺ levels. This has several critical downstream effects on cancer cells:
-
Metabolic Crisis: NAD⁺ is an essential cofactor for numerous metabolic enzymes, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD⁺ disrupts these energy-producing pathways, leading to a state of metabolic crisis and reduced ATP production.
-
Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA damage repair. PARPs use NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage. Reduced NAD⁺ levels compromise PARP activity, leading to an accumulation of DNA damage and potentially sensitizing cancer cells to DNA-damaging agents.
-
Altered Gene Expression: Sirtuins are a class of NAD⁺-dependent deacetylases that play important roles in regulating gene expression, chromatin structure, and cellular stress responses. The activity of sirtuins is diminished in the absence of sufficient NAD⁺, leading to widespread changes in the cellular transcriptome and proteome.
-
Induction of Cell Death: The culmination of metabolic collapse, impaired DNA repair, and altered signaling pathways ultimately triggers programmed cell death (apoptosis) in cancer cells that are highly dependent on the NAD⁺ salvage pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
In Vitro Potency and Efficacy
| Parameter | Cell Line | Value | Reference |
| NAMPT IC₅₀ | Biochemical Assay | 6 nM | [1][2] |
| NAD⁺ Depletion EC₅₀ | Calu-6 (NSCLC) | 2.6 nM | [3] |
| Cell Viability EC₅₀ (ATP) | Calu-6 (NSCLC) | 13.6 nM | [1] |
| Cell Viability EC₅₀ (SRB) | Calu-6 (NSCLC) | 25.8 nM | [1] |
| NAD⁺ Depletion EC₅₀ | PC3 (Prostate) | 1.2 nM | |
| Cell Viability IC₅₀ | A2780 (Ovarian) | 4.3 nM |
In Vivo Efficacy
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A2780 Ovarian Cancer Xenograft | 100 mg/kg | Induces tumor regression | |
| STO#81 Patient-Derived Gastric Cancer Xenograft | 100 mg/kg, p.o., twice daily for 5 days | 88% | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Experimental Workflow
Figure 2: General workflow for the in vitro evaluation of a NAMPT inhibitor like this compound.
NAMPT Enzymatic Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant NAMPT. A common method is a coupled-enzyme assay that measures the production of a fluorescent product.
Materials:
-
Recombinant Human NAMPT Enzyme
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound to the appropriate wells. Include wells with vehicle (DMSO) as a positive control (100% enzyme activity) and wells without the NAMPT enzyme as a blank.
-
Add the purified NAMPT enzyme to all wells except the blank.
-
Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the coupling enzymes (NMNAT and ADH) and ethanol to convert the NMN product to NAD⁺ and then to a fluorescent product (NADH).
-
Incubate the plate at 37°C for a further 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control after subtracting the blank values.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., Calu-6, A549)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound. Include untreated and vehicle-treated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ or IC₅₀ value.
Intracellular NAD⁺ Quantification (LC-MS/MS)
This method provides a highly sensitive and specific quantification of intracellular NAD⁺ levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., cold methanol:water, 80:20, v/v)
-
Internal standard (e.g., ¹³C₅-NAD⁺)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells and treat with this compound for the desired time points.
-
Wash the cells with ice-cold PBS to remove any extracellular metabolites.
-
Lyse the cells and extract the intracellular metabolites by adding the cold extraction solvent containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples using a validated LC-MS/MS method for NAD⁺ quantification. This typically involves separation by reverse-phase or HILIC chromatography followed by detection using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the NAD⁺ levels by comparing the peak area ratio of NAD⁺ to the internal standard against a standard curve.
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME)
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively published. However, studies on the structurally related NAMPT inhibitor, GNE-617, provide some insights. GNE-617 exhibited moderate to low plasma clearance in preclinical species and oral bioavailability ranging from approximately 30% to 65% in mice, rats, monkeys, and dogs. The main human metabolites were formed primarily by CYP3A4/5. It was also identified as a likely substrate for the P-glycoprotein (MDR1) efflux transporter.
Toxicology
The primary dose-limiting toxicities observed with NAMPT inhibitors in preclinical and clinical studies are hematological (thrombocytopenia) and retinal toxicity. Studies have shown that this compound can induce retinal toxicity in rats, which appears to be an on-target effect of NAMPT inhibition in this tissue[6]. This toxicity was not mitigated by co-administration of nicotinic acid (NA), which can rescue NAD⁺ levels in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT)[6].
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. However, several other NAMPT inhibitors have entered clinical development, primarily for the treatment of various cancers. These trials have shown modest single-agent activity and have been challenged by the on-target toxicities mentioned above. Current strategies in the field are focused on identifying patient populations most likely to respond to NAMPT inhibition (e.g., tumors with low NAPRT expression) and exploring combination therapies to enhance efficacy and mitigate toxicity.
Conclusion
This compound is a potent and selective inhibitor of NAMPT with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the depletion of the essential metabolite NAD⁺, represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. While on-target toxicities present a challenge for the clinical development of NAMPT inhibitors, ongoing research into patient selection biomarkers and combination strategies may yet unlock the full therapeutic potential of this class of agents. The data and protocols presented in this guide provide a valuable resource for the continued investigation of this compound and the broader field of NAMPT-targeted cancer therapy.
References
- 1. This compound | NAMPT | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
Understanding the Anti-Tumor Properties of GNE-618: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-tumor properties of GNE-618, a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development about the mechanism of action, efficacy, and experimental basis of this compound's anti-neoplastic effects.
Core Mechanism of Action: Targeting the NAD Salvage Pathway
This compound exerts its anti-tumor effects by inhibiting NAMPT, a critical enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD) salvage pathway. NAD is an essential coenzyme for a multitude of cellular processes, including redox reactions vital for energy metabolism and as a substrate for enzymes like PARPs and sirtuins involved in DNA repair and stress responses. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD salvage pathway for NAD replenishment. By inhibiting NAMPT, this compound depletes the intracellular NAD pool, leading to a cascade of events that culminate in cancer cell death. This targeted inhibition exploits a key metabolic vulnerability of tumor cells.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models as reported in preclinical studies.
Table 1: In Vitro Potency and Cellular Effects of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (NAMPT) | - | 6 nM (0.006 µM) | |
| NAD Depletion EC50 | Calu-6 (NSCLC) | 2.6 nM | |
| Cell Viability EC50 (ATP assay) | Calu-6 (NSCLC) | 13.6 nM | |
| Cell Viability EC50 (SRB assay) | Calu-6 (NSCLC) | 25.8 nM | |
| Cell Viability EC50 | A549 (NSCLC) | 27.2 nM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A549 NSCLC Xenograft | 100 mg/kg, p.o., daily for 21 days | 88% | |
| STO#81 Patient-Derived Gastric Cancer Xenograft | 100 mg/kg, p.o., twice daily for 5 days | 88% | |
| Patient-Derived Sarcoma Xenograft | Not specified | Efficacious |
Signaling Pathways and Cellular Consequences of NAMPT Inhibition by this compound
The inhibition of NAMPT by this compound initiates a series of downstream events. The primary consequence is the depletion of NAD, which in turn affects multiple metabolic pathways and cellular processes, leading to cell cycle arrest and ultimately, cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.
1. In Vitro Cell Viability Assay (CellTiter-Glo)
-
Objective: To determine the effect of this compound on the viability of cancer cell lines.
-
Procedure:
-
Seed tumor cells (e.g., A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dose titration of this compound. For rescue experiments, co-administer with a constant concentration of nicotinic acid (NA), for example, 10 µM.
-
Incubate the plates for a specified period, typically 96 hours.
-
Measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record luminescence and calculate EC50 values.
-
2. In Vivo Tumor Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Establish human tumor xenografts by subcutaneously injecting tumor cells (e.g., A549) into immunocompromised mice (e.g., NCr nude mice). For patient-derived xenografts (PDX), primary tumor fragments are engrafted subcutaneously.
-
Allow tumors to reach a mean volume of approximately 150-300 mm³.
-
Randomize animals into treatment groups (n=10 per group).
-
Administer this compound orally at the desired dose (e.g., 100 mg/kg) and schedule (e.g., daily). A vehicle control group should be included. For rescue experiments, co-administer NA.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, calculate the percentage of tumor growth inhibition.
-
3. NAD Level Measurement by LC-MS/MS
-
Objective: To quantify the intracellular levels of NAD following this compound treatment.
-
Procedure:
-
Culture cells (e.g., Calu-6) and expose them to this compound at various concentrations or for different durations.
-
Harvest the cells and perform metabolite extraction.
-
Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine NAD concentrations.
-
Normalize NAD levels to an internal standard and cell number or protein content.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells (e.g., Calu-6) with this compound for a specified time, for instance, 72 hours.
-
Fix the cells in paraformaldehyde and permeabilize them.
-
Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in different phases of the cell cycle (Sub-2N, G1, S, G2/M). An increase in the sub-2N population is indicative of cell death.
-
Predictive Biomarkers
Preclinical evidence suggests that the levels of NAMPT mRNA and protein may serve as predictive biomarkers for sensitivity to this compound. A study across a panel of non-small cell lung carcinoma cell lines revealed an inverse correlation between NAMPT expression and sensitivity to the drug. This indicates that tumors with higher reliance on the NAD salvage pathway, potentially reflected by higher NAMPT levels, may be more susceptible to this compound treatment.
Conclusion
This compound is a potent NAMPT inhibitor with demonstrated anti-tumor activity in a range of preclinical cancer models. Its mechanism of action, centered on the depletion of the critical metabolite NAD, represents a targeted approach to exploiting the metabolic vulnerabilities of cancer cells. The quantitative data on its efficacy, coupled with a developing understanding of potential predictive biomarkers, underscores the potential of this compound as a therapeutic agent. The experimental protocols provided herein offer a foundation for further research and validation of its anti-neoplastic properties.
The Downstream Cascade: An In-depth Technical Guide to the Effects of NAMPT Inhibition by GNE-618
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their heightened metabolic and proliferative demands, are particularly reliant on this pathway for maintaining their energy homeostasis and genomic integrity. GNE-618 is a potent and orally active small molecule inhibitor of NAMPT.[1][2] This technical guide provides a comprehensive overview of the downstream effects of NAMPT inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial precursor for NAD+ synthesis. The subsequent depletion of the cellular NAD+ pool triggers a cascade of downstream events, leading to metabolic crisis and ultimately, tumor cell death.[1][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (NAMPT) | 6 nM (0.006 µM) | Biochemical Assay | [1][3][4] |
| EC50 (NAD+ Depletion) | 2.6 nM | Calu-6 (NSCLC) | [1][2][3] |
| EC50 (Cell Viability - ATP) | 13.6 nM | Calu-6 (NSCLC) | [2] |
| EC50 (Cell Viability - SRB) | 25.8 nM | Calu-6 (NSCLC) | [2] |
| EC50 (Cell Viability) | 27.2 nM | A549 (NSCLC) | [4][5] |
Table 1: In Vitro Potency of this compound
| Model | Dosage | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A549 NSCLC Xenograft | 100 mg/kg, p.o. | Daily for 21 days | 88% | [3] |
| STO#81 Gastric PDX | 100 mg/kg, p.o. | Twice daily for 5 days | 88% | [1][2] |
Table 2: In Vivo Efficacy of this compound
Downstream Cellular and Metabolic Effects
The depletion of NAD+ following this compound treatment has profound consequences on multiple cellular processes.
Metabolic Crisis
-
Glycolysis Inhibition: NAD+ is an essential cofactor for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the glycolytic pathway. NAD+ depletion leads to the attenuation of glycolysis, resulting in decreased ATP production.[6][7] This metabolic collapse is a primary driver of this compound-induced cytotoxicity.
-
Disruption of Nucleotide and Amino Acid Synthesis: The inhibition of NAMPT and subsequent NAD+ depletion has been shown to decrease the synthesis of nucleotides, lipids, and amino acids, further contributing to the anti-proliferative effects.[6]
Cell Cycle Arrest and Apoptosis
-
Cell Cycle Perturbation: Treatment with this compound leads to a notable increase in the sub-2N population, indicative of cell death, and a decrease in the percentage of cells in the G1 and M phases of the cell cycle.[1][3]
-
Induction of Apoptosis: The profound metabolic stress and cellular damage caused by NAD+ depletion ultimately trigger apoptotic cell death. While the specific apoptotic signaling cascade initiated by this compound is not fully elucidated in the provided search results, NAMPT inhibition, in general, is known to induce apoptosis through both intrinsic and extrinsic pathways. This is often associated with the activation of caspases and can be influenced by the cellular context.
Impact on NAD+-Dependent Enzymes
-
PARP and Sirtuin Activity: Poly(ADP-ribose) polymerases (PARPs) and sirtuins are two major families of enzymes that utilize NAD+ as a substrate for their activity. PARPs are crucial for DNA repair, and sirtuins are involved in a wide range of cellular processes, including gene silencing, metabolism, and longevity. The depletion of NAD+ by this compound is expected to impair the function of these enzymes, although the direct impact of this compound on PARP and sirtuin activity requires further specific investigation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and experimental processes.
References
- 1. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sirtuins are Unaffected by PARP Inhibitors Containing Planar Nicotinamide Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GNE-618 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-618 is a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) with an IC50 of 6 nM.[1][2] NAMPT is a key enzyme in the NAD salvage pathway, which is critical for cellular metabolism and energy production. By inhibiting NAMPT, this compound depletes intracellular nicotinamide adenine (B156593) dinucleotide (NAD) levels, leading to cell death, particularly in tumor cells that are highly dependent on this pathway.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture, including methods for assessing its impact on cell viability, NAD levels, and cell cycle progression.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the NAD salvage pathway. This pathway recycles nicotinamide (NAM) back into NAD, a crucial coenzyme for numerous cellular processes, including redox reactions and DNA repair. Tumor cells often exhibit a higher reliance on the NAD salvage pathway for their rapid proliferation and metabolic demands. This compound competitively binds to NAMPT, preventing the conversion of NAM to nicotinamide mononucleotide (NMN), a key precursor of NAD. The resulting depletion of the intracellular NAD pool triggers a cascade of events, including metabolic collapse and, ultimately, apoptosis.[3]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against the NAMPT enzyme and its effects on various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (NAMPT enzyme) | - | 6 nM (0.006 µM) | [1] |
| EC50 (NAD Reduction) | Calu-6 (NSCLC) | 2.6 nM | [1] |
| EC50 (Cell Growth Inhibition - ATP assay) | Calu-6 (NSCLC) | 13.6 nM | |
| EC50 (Cell Growth Inhibition - SRB assay) | Calu-6 (NSCLC) | 25.8 nM | |
| EC50 (Cell Growth Inhibition) | A549 (NSCLC) | 27.2 nM | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound signaling pathway and a general experimental workflow for its in vitro characterization.
Caption: this compound inhibits NAMPT, blocking the NAD salvage pathway and leading to cell death.
Caption: A general workflow for the in vitro testing of this compound.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Calu-6 (human non-small cell lung carcinoma) and A549 (human non-small cell lung carcinoma) can be used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
2. Cell Viability Assays
a) ATP-Based Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in the 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
b) Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the ATP-based assay protocol.
-
After the 72-hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[2][4][5]
-
3. Intracellular NAD Measurement by LC-MS/MS
This method allows for the precise quantification of intracellular NAD levels.
-
Materials:
-
6-well plates
-
Cold methanol (B129727)
-
LC-MS/MS system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to approximately 80% confluency.
-
Treat cells with this compound at various concentrations for 48 hours.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of cold methanol to each well to extract the metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water or a compatible mobile phase.
-
Analyze the samples using an LC-MS/MS system with a C18 column. A common method involves a gradient of ammonium (B1175870) acetate (B1210297) in water and methanol.
-
Monitor the specific mass transition for NAD (e.g., m/z 664.2 -> 428.1) to quantify its levels.[6]
-
4. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10-30 nM) for 72 hours.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry.[1][3][7] An increase in the sub-G1 population is indicative of apoptosis.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Preparing GNE-618 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-618 is a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) with an IC50 of 6 nM.[1][2][3][4] By depleting NAD levels, this compound induces tumor cell death, demonstrating anti-tumor activity in various cancer models.[1][2][5][6] Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for biological assays.[7][8] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below for easy reference. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 460.43 g/mol | [1][2][3][4] |
| Formula | C₂₁H₁₅F₃N₄O₃S | [1][3][4] |
| Appearance | Solid | [7] |
| Purity | ≥98% | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage (Solid) | -20°C for up to 3 years | [9][10] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [2][9] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 460.43 g/mol x (1 g / 1000 mg) x (1 L / 1000 mL) = 4.6043 mg
-
-
-
Weighing the Compound:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 4.6043 mg, this would be 1 mL.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[11]
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied, but be cautious of potential compound degradation with excessive heat.[10][11]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[9][11]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[2][11] For long-term storage (up to 6 months), -80°C is recommended.[2][9]
-
This compound Mechanism of Action: NAMPT Inhibition
This compound functions by inhibiting the NAMPT enzyme, a key component of the NAD⁺ salvage pathway. This inhibition leads to the depletion of cellular NAD⁺ levels, which is crucial for various cellular processes, ultimately resulting in tumor cell death.
Caption: this compound inhibits the NAMPT enzyme, blocking NAD⁺ synthesis and leading to cell death.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Important Considerations
-
DMSO Quality: Always use high-purity, anhydrous DMSO to prevent compound degradation.[8] DMSO is hygroscopic and can absorb water from the air, which may affect the solubility and stability of the compound.[9]
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
-
Precipitation in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate. To minimize this, it is recommended to make intermediate dilutions in DMSO before adding to the aqueous solution.[8] Adding the DMSO stock solution to the aqueous solution while vortexing can also help.
-
Safety Precautions: Handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Review the Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | NAMPT | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | CAS#:1362151-42-5 | Chemsrc [chemsrc.com]
- 5. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. caymanchem.com [caymanchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for GNE-618: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-618 is a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] By depleting cellular NAD+ levels, this compound induces cell death, demonstrating significant anti-tumor activity in various cancer models.[4][5][6] These application notes provide detailed information on the stability and recommended storage conditions for this compound to ensure its integrity and performance in research and drug development settings.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1362151-42-5 | [4] |
| Molecular Formula | C₂₁H₁₅F₃N₄O₃S | [4] |
| Formula Weight | 460.4 g/mol | [4] |
| Purity | ≥98% | [4] |
| Formulation | A solid | [4] |
| Solubility | Soluble in DMSO | [4] |
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Solid this compound
| Condition | Recommended Storage Temperature | Shelf Life |
| Long-term Storage | -20°C | ≥ 4 years[4] |
| Short-term Storage | Room Temperature | Stable for shipping[4] |
This compound in Solution
Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).
| Storage Temperature | Shelf Life |
| -80°C | 6 months[5] |
| -20°C | 1 month[5] |
Note: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for in vitro and in vivo studies.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
In Vivo Formulation Protocol
Objective: To prepare a this compound formulation suitable for oral administration in animal models.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
Thaw a single-use aliquot of this compound stock solution (e.g., 20.8 mg/mL in DMSO).[5]
-
In a sterile conical tube, add 100 µL of the this compound DMSO stock solution.[5]
-
Add 400 µL of PEG300 and mix thoroughly.[5]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[5]
-
Add 450 µL of saline to bring the final volume to 1 mL.[5]
-
Mix the final solution thoroughly before administration. This protocol yields a clear solution of ≥ 2.08 mg/mL.[5]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the NAMPT enzyme, which is a critical component of the NAD+ salvage pathway. This pathway is essential for maintaining the cellular pool of NAD+, a coenzyme vital for numerous cellular processes, including redox reactions and DNA repair. By inhibiting NAMPT, this compound leads to the depletion of NAD+, ultimately causing cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and apoptosis.
Stability Testing Workflow
The following diagram outlines a typical workflow for assessing the stability of a small molecule inhibitor like this compound.
Caption: Workflow for assessing the stability of this compound.
Summary of Key Recommendations
-
Solid this compound: Store at -20°C for long-term stability.
-
This compound Solutions: Prepare fresh or store aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Handling: Equilibrate to room temperature before opening to prevent moisture uptake.
-
Formulation: Use established protocols for preparing in vivo formulations to ensure solubility and consistency.
By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their experiments, leading to more accurate and reproducible results.
References
- 1. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NAMPT | TargetMol [targetmol.com]
Measuring NAD+ Levels Following GNE-618 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, playing a critical role in redox reactions, energy production, and as a substrate for various enzymes involved in signaling pathways, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.[1][2][3] The NAD+ salvage pathway is a key mechanism for maintaining intracellular NAD+ pools, with nicotinamide phosphoribosyltransferase (NAMPT) being a rate-limiting enzyme in this process.[4][5]
GNE-618 is a potent and specific small molecule inhibitor of NAMPT.[4][6] By inhibiting NAMPT, this compound effectively blocks the synthesis of NAD+ from nicotinamide, leading to a depletion of intracellular NAD+ levels.[4][7] This disruption of NAD+ homeostasis can induce cell death, making NAMPT an attractive target for cancer therapy.[4][8] Accurate measurement of NAD+ levels after this compound treatment is crucial for understanding its mechanism of action, evaluating its efficacy, and for the development of novel therapeutics targeting NAD+ metabolism.
These application notes provide detailed protocols for two common and reliable methods for quantifying intracellular NAD+ levels in cultured cells following treatment with this compound: the Enzymatic Cycling Assay and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes quantitative data on the effects of this compound on intracellular NAD+ levels in different cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | Method of Measurement | Percentage NAD+ Reduction | Reference |
| Calu-6 (NSCLC) | 2.6 nM (EC50) | 48 hours | LC-MS/MS | ~50% | [4] |
| Calu-6 (NSCLC) | Dose titration | 48 hours | LC-MS/MS | Dose-dependent reduction | [4] |
| A549 (NSCLC) | Not specified | Time-dependent | Not specified | Rapid, time-dependent reduction | [4] |
Signaling Pathway
This compound targets the NAD+ salvage pathway, a critical route for NAD+ biosynthesis in mammalian cells. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on the NAD+ salvage pathway.
Experimental Protocols
Two robust methods for the quantification of NAD+ are detailed below: an enzymatic cycling assay and a liquid chromatography-mass spectrometry (LC-MS) based method.[9][10]
Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification
This protocol utilizes a commercially available NAD+/NADH assay kit that provides a colorimetric or fluorometric readout.[11][12][13] The assay relies on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to produce a measurable signal proportional to the NAD+ concentration.[12][13]
Materials:
-
96-well microtiter plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
NAD+/NADH Assay Kit (containing NAD+ Cycling Buffer, NAD+ Cycling Enzyme, and a colorimetric or fluorometric probe)
-
NAD+ Standard
-
Acidic Extraction Buffer (e.g., 0.3 N HCl)[14]
-
Neutralization Buffer
-
Cultured cells treated with this compound and untreated controls
-
Phosphate-buffered saline (PBS)
-
Reagent for protein quantification (e.g., BCA assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or for different durations. Include an untreated control group.
-
-
NAD+ Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of acidic extraction buffer to the cell pellet to lyse the cells and stabilize NAD+.
-
Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing NAD+ to a new tube.
-
Neutralize the acidic extract with the neutralization buffer provided in the assay kit.
-
-
NAD+ Quantification:
-
Prepare a standard curve using the provided NAD+ standard according to the kit instructions.
-
Add 50 µL of the extracted samples and standards to the wells of the 96-well plate.
-
Prepare the NAD+ Cycling Master Mix by combining the cycling buffer, enzyme, and probe as per the kit's protocol.
-
Add 50 µL of the Master Mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's manual.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the corresponding cell lysate (determined by a BCA assay) or to the initial cell number.
-
Caption: Workflow for NAD+ measurement using an enzymatic cycling assay.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for NAD+ Quantification
LC-MS provides a highly sensitive and specific method for the absolute quantification of NAD+.[15][16][17] This protocol involves the separation of NAD+ from other cellular metabolites by liquid chromatography followed by its detection and quantification by mass spectrometry.
Materials:
-
LC-MS/MS system
-
C18 analytical column
-
Cultured cells treated with this compound and untreated controls
-
Phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Nitrogen evaporator or vacuum concentrator
-
NAD+ analytical standard
-
Stable isotope-labeled NAD+ internal standard (optional, for improved accuracy)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and this compound treatment.
-
-
Metabolite Extraction:
-
After treatment, aspirate the culture medium and wash cells with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube. If using an internal standard, it should be added at this stage.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using the NAD+ analytical standard.
-
Inject the reconstituted samples and standards onto the LC-MS/MS system.
-
Separate NAD+ from other metabolites using a C18 column with a suitable gradient of mobile phases (e.g., water and methanol (B129727) with ammonium (B1175870) acetate).[16]
-
Detect and quantify NAD+ using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions for NAD+ and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for NAD+ and the internal standard (if used).
-
Calculate the concentration of NAD+ in the samples based on the calibration curve.
-
Normalize the NAD+ concentration to the protein concentration or cell number.
-
Caption: Workflow for NAD+ measurement using LC-MS.
Conclusion
The choice between the enzymatic cycling assay and LC-MS will depend on the specific needs of the experiment, including the required sensitivity, specificity, and available equipment. The enzymatic assay is a more accessible and high-throughput method suitable for screening, while LC-MS offers higher specificity and absolute quantification, making it the gold standard for detailed mechanistic studies. Both methods, when performed with care, will provide reliable data on the impact of this compound on cellular NAD+ levels.
References
- 1. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. goldmanlaboratories.com [goldmanlaboratories.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: GNE-618 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a critical platform in translational cancer research. These models are known to retain the principal histologic and genetic characteristics of the donor tumor, offering a more predictive preclinical tool for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2] This document provides detailed application notes and protocols for the use of GNE-618, a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), in PDX models.
This compound functions by inhibiting NAMPT, a key enzyme in the NAD salvage pathway, leading to the depletion of nicotinamide adenine (B156593) dinucleotide (NAD) and subsequent tumor cell death.[3][4][5] This mechanism is particularly relevant in oncology, as many tumor cells exhibit a heightened dependence on the NAD salvage pathway for their survival and proliferation.[4][6] These notes are intended to guide researchers in the design and execution of preclinical studies to evaluate the efficacy of this compound in various PDX models.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that potently targets nicotinamide phosphoribosyltransferase (NAMPT).[3][5][7] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD) from nicotinamide. NAD is an essential coenzyme involved in a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling. Tumor cells, due to their high metabolic rate and proliferation, are particularly dependent on the NAD salvage pathway.[4][6]
By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD.[3][5][6] This NAD depletion disrupts cellular metabolism and energy production, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][6] The sensitivity of tumor cells to this compound has been shown to inversely correlate with the expression levels of NAMPT.[4]
Signaling Pathway
Caption: Mechanism of action of this compound in the NAD salvage pathway.
Quantitative Data
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (NAMPT) | Biochemical Assay | 6 nM (0.006 µM) | [3][6][7] |
| EC50 (NAD reduction) | Calu-6 (NSCLC) | 2.6 nM | [3][5][6] |
| EC50 (Cell proliferation - ATP) | Calu-6 (NSCLC) | 13.6 nM | [5] |
| EC50 (Cell proliferation - SRB) | Calu-6 (NSCLC) | 25.8 nM | [5] |
| EC50 (Cell growth) | A549 (NSCLC) | 27.2 nM | [7][8] |
In Vivo Efficacy of this compound in a PDX Model
| PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Body Weight Effect | Reference |
| STO#81 (Gastric) | This compound (100 mg/kg) | p.o., twice daily for 5 days | 88% | Minimal | [3][5] |
Experimental Protocols
PDX Model Establishment and Maintenance
A critical aspect of utilizing PDX models is their proper establishment and maintenance to ensure they retain the characteristics of the original patient tumor.
Materials:
-
Freshly resected human tumor tissue
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG), SCID)
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Sterile PBS
Protocol:
-
Tumor Tissue Preparation:
-
Obtain fresh tumor tissue from consenting patients under an approved institutional review board (IRB) protocol.
-
Place the tissue in sterile media on ice and transport it to the laboratory immediately.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS.
-
Mince the tumor into small fragments (2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth and overall health.
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and mince the viable tumor tissue for re-implantation into new host mice.
-
Caption: General workflow for establishing and utilizing PDX models.
This compound Efficacy Study in PDX Models
This protocol outlines a typical in vivo efficacy study of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³
-
This compound
-
Vehicle control (e.g., as recommended by the supplier)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
-
Animal balance
Protocol:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Drug Preparation and Administration:
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights at least twice a week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor weights.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Statistically analyze the differences in tumor volume and weight between the treated and control groups.
-
Conclusion
This compound is a promising therapeutic agent that targets the NAD salvage pathway, a critical metabolic vulnerability in many cancers. The use of PDX models provides a robust preclinical platform to evaluate the efficacy of this compound in a setting that more closely mimics the human tumor microenvironment. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and conduct preclinical studies with this compound in PDX models, ultimately facilitating its translation into clinical applications.
References
- 1. championsoncology.com [championsoncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NAMPT | TargetMol [targetmol.com]
- 6. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Optimal Concentration of GNE-618 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-618 is a potent and orally active small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[4] This depletion ultimately leads to an energy crisis and induction of cell death in cancer cells that are highly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration.[4][5] These application notes provide detailed protocols for determining the optimal concentration of this compound to assess its effects on cell viability using two common colorimetric and luminescent assays: the Sulforhodamine B (SRB) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
This compound competitively binds to the nicotinamide-binding pocket of the NAMPT enzyme, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This inhibition disrupts the primary pathway for NAD+ regeneration in many cancer cells, leading to a rapid decline in cellular NAD+ levels. The resulting NAD+ deficiency impairs the function of NAD+-dependent enzymes, such as PARPs and sirtuins, disrupts glycolysis, and ultimately triggers cell cycle arrest and apoptosis.[6][7]
Quantitative Data for this compound
The following table summarizes the reported potency and efficacy of this compound in various assays and cancer cell lines. This data can serve as a starting point for designing cell viability experiments.
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (NAMPT inhibition) | 6 nM (0.006 µM) | Biochemical Assay | [2][8] |
| EC₅₀ (NAD+ Reduction) | 2.6 nM | Calu-6 (NSCLC) | [2][8] |
| EC₅₀ (Cell Growth Inhibition) | 27.2 nM | A549 (NSCLC) | [2][8] |
| EC₅₀ (Cell Viability - CellTiter-Glo) | Varies by cell line | 53 NSCLC cell lines | [5] |
Experimental Protocols
Prior to initiating any cell-based assay, it is crucial to optimize cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the experiment.[9] For most cancer cell lines in a 96-well plate format, a starting density of 5,000 to 20,000 cells per well is recommended.[10]
General Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO).
-
Carefully add the this compound dilutions to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 72 to 96 hours).[5]
-
-
Assay and Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
Measure the luminescence using a luminometer.
-
Protocol 2: Sulforhodamine B (SRB) Colorimetric Assay
This assay measures total protein content as an indicator of cell mass.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Clear, flat-bottomed 96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a clear, flat-bottomed 96-well plate at an optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare and add serial dilutions of this compound as described in the CellTiter-Glo® protocol.
-
Incubate for the desired treatment period (e.g., 72 to 96 hours).
-
-
Cell Fixation:
-
Without removing the culture medium, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.[10]
-
-
Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[14]
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.[10]
-
Data Analysis and Interpretation
For both assays, subtract the background signal (from wells with medium only) from all experimental readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the EC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in cell viability. This value will indicate the optimal concentration for inducing a significant biological effect in the chosen cell line.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 5. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for GNE-618 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-618 is a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway.[1][2][3] Inhibition of NAMPT by this compound leads to the depletion of NAD⁺ levels, which in turn induces tumor cell death, demonstrating significant anti-tumor activity in various cancer models.[1][4][5] This document provides detailed application notes and protocols for the administration of this compound in mouse models based on preclinical studies.
Data Presentation: this compound In Vivo Administration
The following table summarizes the quantitative data for this compound administration in mouse xenograft models.
| Parameter | Details | Mouse Model | Study Focus | Reference |
| Dose | 100 mg/kg | A549 NSCLC xenograft | Tumor growth inhibition | [4] |
| 100 mg/kg | STO#81 patient-derived gastric model | Tumor growth inhibition | [1][2] | |
| Administration Route | Oral gavage (p.o.) | A549 NSCLC xenograft, STO#81 patient-derived gastric model | Efficacy studies | [1][2][4] |
| Dosing Frequency | Daily for 21 days | A549 NSCLC xenograft | Long-term efficacy | [4] |
| Twice daily for 5 days | STO#81 patient-derived gastric model | Short-term, high-impact dosing | [1][2] | |
| Vehicle | Not explicitly specified, administered by oral gavage | NCr nude mice, BALB/c nude mice | In vivo studies | [4] |
| Observed Effects | Significantly inhibited tumor growth by 88% in the A549 model.[4] | A549 NSCLC xenograft | Anti-tumor efficacy | [4] |
| Significantly inhibited tumor growth by 88% with minimal effects on body weight in the STO#81 model.[1][2] | STO#81 patient-derived gastric model | Anti-tumor efficacy and tolerability | [1][2] | |
| Reduced NAD⁺ levels in tumors by >95% one hour after the last dose.[4] | STO#81 patient-derived gastric model | On-target pharmacodynamic effect | [4] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Tumor Xenograft Mouse Models
This protocol is based on the methodologies described in studies with A549 and patient-derived gastric tumor xenografts.[2][4]
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as optimized for this compound solubility and stability)
-
NCr nude mice or BALB/c nude mice with established subcutaneous tumors (mean volume of approximately 150-300 mm³)[4]
-
Oral gavage needles (appropriate size for mice)
-
Syringes
-
Balance for weighing mice
-
Calipers for tumor measurement
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the this compound formulation.
-
Suspend or dissolve the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration for a 100 mg/kg dose. The volume administered is typically 100-200 µL for a 20-25g mouse.
-
Ensure the solution is homogenous by vortexing or sonicating if necessary.
-
-
Animal Handling and Dosing:
-
Randomly assign mice with established tumors into treatment and vehicle control groups (n=10 per group is a common study size).[4]
-
Record the initial body weight of each mouse and tumor volume.
-
Administer this compound (100 mg/kg) or vehicle control via oral gavage.
-
For daily administration, repeat the procedure every 24 hours for the duration of the study (e.g., 21 days).[4]
-
For twice-daily administration, provide the doses approximately 12 hours apart for the specified number of days (e.g., 5 days).[1][2]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Observe the animals for any clinical signs of distress or adverse reactions.
-
For pharmacodynamic studies, tumors can be collected at specific time points after the final dose (e.g., 1 hour) to measure NAD⁺ levels.[4]
-
-
Endpoint:
-
The study can be concluded when tumors in the control group reach a predetermined size, or at the end of the planned treatment period.
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the NAMPT enzyme, blocking NAD⁺ synthesis and leading to tumor cell death.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in mouse xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NAMPT | TargetMol [targetmol.com]
- 3. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Troubleshooting & Optimization
Technical Support Center: GNE-618 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of GNE-618 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) with an IC50 of 6 nM.[1] It works by depleting NAD levels, which induces tumor cell death, showing significant anti-tumor activity.[1][2] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can lead to low bioavailability and inconsistent results in in vivo experiments if not formulated properly.
Q2: Has this compound been successfully used in in vivo animal studies?
A2: Yes, this compound has demonstrated efficacy in preclinical in vivo models. For instance, in a patient-derived gastric cancer model, orally administered this compound at a dosage of 100 mg/kg twice daily for five days resulted in an 88% inhibition of tumor growth with minimal impact on body weight.[1] This indicates that suitable oral formulations have been developed and used effectively.
Q3: What are the general strategies for improving the solubility of poorly water-soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the solubility of hydrophobic compounds for in vivo studies. These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Surfactants: Employing agents that form micelles to encapsulate the drug.
-
Cyclodextrins: Utilizing these molecules to form inclusion complexes with the drug.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids to improve absorption.[3]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area and dissolution rate.[3]
Q4: Are there any recommended starting formulations for this compound for oral administration in mice?
A4: While the exact formulation used in published studies for this compound is not always detailed, a common approach for poorly soluble compounds involves a multi-component vehicle. A widely used vehicle for oral gavage in rodents consists of a combination of DMSO, PEG400, Tween 80, and saline. This combination addresses solubility and stability in an aqueous environment.
Troubleshooting Guide
Problem: My this compound formulation is precipitating upon preparation or administration.
| Possible Cause | Suggested Solution |
| Inadequate Solvent | The chosen solvent system may not be sufficient to maintain this compound in solution. |
| * Increase Co-solvent/Surfactant Concentration: Gradually increase the percentage of co-solvents like PEG400 or surfactants like Tween 80 in your formulation. | |
| * Use a Combination of Excipients: A synergistic effect can sometimes be achieved by using a mix of solubilizing agents. | |
| * Consider Alternative Systems: If co-solvents are ineffective, explore cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes.[4] | |
| "Salting Out" Effect | High concentrations of solubilizing agents can sometimes cause the compound to precipitate when diluted in an aqueous environment (e.g., in the stomach). |
| * Optimize Component Ratios: Systematically test different ratios of your vehicle components to find the optimal balance for solubility and stability. | |
| * Prepare a Suspension: If a clear solution is not achievable at the desired concentration, a stable, uniform suspension using agents like hydroxypropyl methylcellulose (B11928114) may be an alternative.[4] | |
| Temperature Effects | Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or animal body temperature. |
| * Gentle Warming and Sonication: Use a water bath and/or sonication to aid dissolution during preparation. Ensure the final formulation is stable at the temperature of administration. |
Quantitative Data
Table 1: Example Formulations for Oral Administration of Poorly Soluble Compounds
| Formulation Composition | Achievable Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for oral gavage. The components should be added sequentially while mixing.[4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrins can be effective for compounds that are difficult to solubilize with co-solvents alone.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation that can be suitable for highly lipophilic compounds. |
Table 2: Properties of Common Excipients
| Excipient | Function | Key Characteristics |
| DMSO (Dimethyl sulfoxide) | Primary Solvent | High solubilizing capacity for many nonpolar compounds. Used at low percentages in final formulation due to potential toxicity. |
| PEG400 (Polyethylene glycol 400) | Co-solvent | A water-miscible polymer that enhances the solubility of poorly water-soluble drugs.[6] |
| Tween 80 (Polysorbate 80) | Surfactant | A non-ionic surfactant that improves solubility and stability by forming micelles. |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | Complexing Agent | A modified cyclodextrin (B1172386) that forms inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. |
| HPMC (Hydroxypropyl methylcellulose) | Suspending Agent | Used to create uniform and stable suspensions for oral administration.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
Add Co-solvent: In a new tube, add the required volume of PEG400.
-
Combine and Mix: To the PEG400, add the appropriate volume of the this compound/DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add the required volume of Tween 80 to the mixture and vortex again to ensure complete mixing.
-
Final Dilution: Add the final volume of sterile saline to reach the desired final concentration and vehicle composition (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline). Vortex thoroughly.
-
Final Check: Inspect the final formulation for any precipitation. If the solution is not clear, brief sonication may help. If precipitation persists, the formulation may need to be adjusted.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Ensure you are proficient in proper mouse handling and restraint techniques to minimize stress and ensure safety.
-
Dose Calculation: Weigh each mouse and calculate the exact volume of the this compound formulation to be administered based on the desired dosage (e.g., 100 mg/kg) and the concentration of your formulation. The maximum recommended dosing volume for a mouse is typically 10 mL/kg.
-
Measure Gavage Needle Depth: Before administration, measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in place, dispense the formulation slowly and steadily.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Visualizations
Caption: A workflow for this compound formulation and troubleshooting.
Caption: The role of this compound in the NAMPT signaling pathway.
References
- 1. This compound | NAMPT | TargetMol [targetmol.com]
- 2. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
troubleshooting GNE-618 instability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAMPT inhibitor, GNE-618. The following information is intended to help address issues related to the stability of this compound in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Instability in Aqueous Solution
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue for hydrophobic small molecules like this compound. Precipitation can lead to inaccurate and irreproducible experimental results. Here are several troubleshooting steps to address this problem:
-
Q1: What is the recommended method for preparing aqueous solutions of this compound?
A1: It is crucial to avoid adding the aqueous buffer directly to the concentrated this compound DMSO stock. Instead, always add the DMSO stock dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. This gradual addition helps to prevent localized high concentrations of this compound that can lead to immediate precipitation.[1]
-
Q2: I'm still observing precipitation even with the recommended dilution method. What else can I do?
A2: If precipitation persists, consider the following options:
-
Decrease the final concentration: The intended final concentration of this compound might exceed its solubility limit in your specific aqueous buffer. Try lowering the final concentration to see if the compound remains in solution.
-
Adjust the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent effects on your experiment (typically <0.5%), a slight increase may be necessary to maintain this compound solubility. You must determine the tolerance of your experimental system to DMSO and always include a vehicle control with the same final DMSO concentration.[1]
-
Modify the buffer composition: The solubility of this compound can be influenced by the pH and composition of the aqueous buffer. Experimenting with different buffer systems or adjusting the pH may improve solubility.
-
Use of solubilizing agents: For particularly challenging situations, consider the use of solubilizing agents such as cyclodextrins. These can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.
-
-
Q3: How can I assess the stability of my this compound solution over time?
A3: It is recommended to prepare fresh aqueous solutions of this compound for each experiment. To assess the stability of your specific formulation over the duration of your experiment, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC). This involves incubating your this compound solution under your experimental conditions and measuring the concentration of the intact compound at different time points. A decrease in concentration over time indicates instability.
Quantitative Data Summary
Since the stability of this compound is highly dependent on the specific experimental conditions (e.g., buffer composition, pH, temperature), it is essential to determine its stability empirically. The following table provides a hypothetical example of how to present stability data for this compound in different aqueous buffers.
| Buffer System (pH) | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Observations |
| PBS (7.4) | 37 | 0 | 100 | Clear solution |
| PBS (7.4) | 37 | 4 | 85 | Slight precipitation |
| PBS (7.4) | 37 | 24 | 60 | Significant precipitation |
| Tris-HCl (8.0) | 37 | 0 | 100 | Clear solution |
| Tris-HCl (8.0) | 37 | 4 | 95 | Clear solution |
| Tris-HCl (8.0) | 37 | 24 | 88 | Minimal precipitation |
| Citrate-Phosphate (6.0) | 37 | 0 | 100 | Clear solution |
| Citrate-Phosphate (6.0) | 37 | 4 | 70 | Visible precipitation |
| Citrate-Phosphate (6.0) | 37 | 24 | 45 | Heavy precipitation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol provides a method to determine the kinetic solubility of this compound in your aqueous buffer of choice.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each this compound dilution to 98 µL of your aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Include a blank control containing 2 µL of DMSO in 98 µL of the aqueous buffer.
-
Seal the plate and incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). [1]
-
The highest concentration that does not show a significant increase in absorbance compared to the blank is the approximate kinetic solubility.
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantify the amount of this compound remaining in an aqueous solution over time.
Materials:
-
This compound aqueous solution (prepared as described in the troubleshooting guide)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
HPLC vials
Procedure:
-
Prepare a fresh aqueous solution of this compound at the desired concentration.
-
Immediately take a "time zero" sample, centrifuge to pellet any initial precipitate, and transfer the supernatant to an HPLC vial.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Centrifuge each aliquot and transfer the supernatant to a new HPLC vial.
-
Analyze all samples by HPLC. A typical method would involve a gradient elution on a C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile. This compound can be detected by UV absorbance.[2]
-
Quantify the peak area of this compound at each time point and compare it to the "time zero" sample to determine the percentage of this compound remaining.
Mandatory Visualizations
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to cell death.
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[3] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to ATP depletion and ultimately cell death, particularly in cancer cells that are highly dependent on this pathway.[3][5][6]
-
Q2: What is the known solubility of this compound?
A2: this compound is known to be soluble in DMSO. Its solubility in aqueous solutions is limited and highly dependent on the specific conditions.
-
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
-
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Gentle sonication can be used to aid in the dissolution of this compound in DMSO. However, for aqueous solutions, if precipitation has occurred, sonication may not be sufficient to redissolve the compound and may not result in a stable solution. It is better to optimize the formulation to prevent precipitation in the first place.
-
Q5: My this compound solution is clear at first but becomes cloudy over time. What is happening?
A5: This phenomenon, known as delayed precipitation, can occur when the initial solution is supersaturated. While the compound may appear to be dissolved initially, it is in a thermodynamically unstable state and will eventually precipitate out. This underscores the importance of preparing fresh solutions and assessing stability over the time course of your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qualialife.com [qualialife.com]
- 5. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GNE-618 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the NAMPT inhibitor GNE-618 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse and apoptotic cell death in cancer cells that are highly dependent on this pathway.[1][2][4]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
A2: Resistance to this compound and other NAMPT inhibitors can arise through several mechanisms:
-
Target Alteration: Acquired mutations in the NAMPT gene can prevent this compound from binding effectively. Common mutations have been identified at residues Gly217 (e.g., G217R) and Ser165 (e.g., S165F/Y).[5]
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT-mediated salvage pathway by upregulating:
-
The Preiss-Handler pathway , which utilizes nicotinic acid (NA) through the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT).[6][7]
-
The de novo synthesis pathway from tryptophan, involving the enzyme quinolinate phosphoribosyltransferase (QPRT).
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Metabolic Reprogramming: Resistant cells may shift their metabolism, for instance, by increasing glycolysis, to become less reliant on NAD+ produced via the salvage pathway.
Q3: How can I determine the specific mechanism of this compound resistance in my cell line?
A3: A systematic approach can help identify the resistance mechanism:
-
Sequence the NAMPT gene: This will identify any mutations in the drug-binding site or allosteric regions.
-
Measure the expression of NAPRT and QPRT: Use qPCR and Western blotting to compare the mRNA and protein levels of these enzymes in your resistant cell line versus the parental (sensitive) line.
-
Assess ABC transporter activity: Use a functional assay, such as a rhodamine 123 or calcein (B42510) AM efflux assay, to determine if drug efflux is increased in the resistant cells.
-
Evaluate metabolic changes: Analyze the metabolic profile of the resistant cells, for example, by measuring lactate (B86563) production to assess glycolytic activity.
Below is a workflow to guide your investigation:
Figure 1: Troubleshooting workflow to identify the mechanism of this compound resistance.
Troubleshooting Guides
Issue 1: Confirmed NAMPT Mutation
If sequencing reveals a mutation in the NAMPT gene, particularly at residues G217 or S165, this is a likely cause of resistance.
Troubleshooting Strategies:
-
Switch to a Next-Generation NAMPT Inhibitor: Some newer NAMPT inhibitors have been designed to be effective against common resistance mutations. For example, STF-118804 is a next-generation NAMPT inhibitor that has shown efficacy in preclinical models.[3][8][9][10][11]
-
Alternative Therapeutic Strategies: Explore other therapeutic avenues that do not rely on NAMPT inhibition.
Quantitative Data Summary:
| Cell Line | NAMPT Mutation | Fold Increase in this compound IC50 | Reference |
| RD (rhabdomyosarcoma) | S165F | >100 | [5][12] |
| NCI-H460 (NSCLC) | S165Y | ~50 | [5] |
| MiaPaCa-2 (pancreatic) | G217R | >100 | [5] |
Issue 2: Upregulation of Compensatory NAD+ Synthesis Pathways
Increased expression of NAPRT or QPRT allows cancer cells to produce NAD+ and survive despite NAMPT inhibition.
Troubleshooting Strategies:
-
Combination Therapy with a NAPRT Inhibitor: If NAPRT is upregulated, co-treatment with a NAPRT inhibitor like 2-hydroxynicotinic acid (2-HNA) can restore sensitivity to this compound.[6][7][10][13][14]
-
Targeting the De Novo Pathway: If QPRT is overexpressed, consider strategies to inhibit the de novo synthesis pathway. While specific QPRT inhibitors are still under investigation, targeting upstream enzymes in the kynurenine (B1673888) pathway could be a potential approach.[15][16][17][18] Phthalic acid has been identified as a competitive inhibitor of QPRT.[19]
Quantitative Data Summary:
| Cell Line | Resistance Mechanism | Combination Therapy | Effect | Reference |
| OVCAR-5 (ovarian) | NAPRT expression | FK866 + 2-HNA (1 mM) | Synergistic decrease in cell viability and NAD+ levels | [10][14] |
| Capan-1 (pancreatic) | NAPRT expression | FK866 + 2-HNA (1 mM) | Synergistic decrease in cell viability | [10] |
Signaling Pathway Diagram:
Figure 2: NAD+ synthesis pathways and points of inhibition.
Issue 3: Increased Drug Efflux
Overexpression of ABCB1 can reduce the intracellular concentration of this compound.
Troubleshooting Strategies:
-
Co-treatment with an ABCB1 Inhibitor: Use an ABCB1 inhibitor, such as verapamil (B1683045), to block the efflux pump and increase the intracellular concentration of this compound.[20][21][22]
Quantitative Data Summary:
| Cell Line | Resistance Mechanism | Combination Therapy | Effect | Reference |
| CEM/ADR5000 (leukemia) | ABCB1 overexpression | Doxorubicin (B1662922) + Compound VII (ABCB1 inhibitor) | 9-fold decrease in doxorubicin IC50 | [20] |
| C4-2B-TaxR (prostate) | ABCB1 overexpression | Docetaxel (B913) + Bicalutamide (20 µM) | IC50 of docetaxel decreased from 140 nM to ~5 nM | [22] |
Issue 4: Metabolic Reprogramming
Resistant cells may have altered their metabolism to be less dependent on the NAD+ salvage pathway.
Troubleshooting Strategies:
-
Combination Therapy with a PARP Inhibitor: NAMPT inhibition depletes the NAD+ required for PARP activity in DNA damage repair. Combining this compound with a PARP inhibitor (e.g., niraparib, olaparib) can lead to synthetic lethality.[2][16][17][18][23][24][25][26]
-
Combination with Glycolysis Inhibitors: If cells show increased glycolysis, a combination with a glycolysis inhibitor may be effective.
Quantitative Data Summary:
| Cell Line | Combination Therapy | Synergy | Reference |
| TC71 (Ewing Sarcoma) | Niraparib + this compound | Strong synergy | [2][15] |
| TC32 (Ewing Sarcoma) | Niraparib + this compound | Strong synergy | [2][15] |
| Multiple Glioblastoma Cell Lines | Olaparib + FK866 | Synergistic cytotoxicity | [16] |
Experimental Protocols
Protocol 1: Sanger Sequencing of the NAMPT Gene
Objective: To identify mutations in the coding region of the NAMPT gene.
Materials:
-
Genomic DNA isolated from parental and this compound resistant cells
-
PCR primers flanking the NAMPT coding region
-
PCR reagents (polymerase, dNTPs, buffer)
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Primer Design: Design primers to amplify the entire coding sequence of human NAMPT.
-
PCR Amplification:
-
Set up a standard PCR reaction using genomic DNA as a template.
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
-
Perform PCR with an appropriate annealing temperature and extension time.
-
-
Verification of PCR Product:
-
Run a small amount of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.[27]
-
-
Sanger Sequencing:
-
Submit the purified PCR product and sequencing primers to a sequencing facility.
-
-
Data Analysis:
-
Align the sequencing results from the resistant and parental cell lines to the reference NAMPT sequence.
-
Identify any nucleotide changes that result in amino acid substitutions, particularly at residues G217 and S165.
-
Protocol 2: Quantitative PCR (qPCR) for NAPRT and QPRT Expression
Objective: To quantify the mRNA expression levels of NAPRT and QPRT.
Materials:
-
RNA isolated from parental and this compound resistant cells
-
cDNA synthesis kit
-
TaqMan probes and primers for human NAPRT, QPRT, and a housekeeping gene (e.g., ACTB, GAPDH)[1]
-
qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cell pellets using a commercial kit.
-
Synthesize cDNA from the isolated RNA.[1]
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each gene (NAPRT, QPRT, and housekeeping gene) for both parental and resistant cell lines.
-
-
Data Analysis:
-
Calculate the relative expression of NAPRT and QPRT in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to the housekeeping gene.[1]
-
Protocol 3: ABCB1-Mediated Efflux Assay (Calcein AM)
Objective: To assess the functional activity of the ABCB1 efflux pump.
Materials:
-
Parental and this compound resistant cells
-
Calcein AM (a fluorescent substrate of ABCB1)
-
ABCB1 inhibitor (e.g., verapamil or XR9576) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Pre-incubation:
-
Treat the cells with the ABCB1 inhibitor (e.g., 10 µM verapamil) for 30-60 minutes. Include untreated control wells.
-
-
Calcein AM Loading:
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove extracellular Calcein AM.
-
Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ivanlawgroup.com [ivanlawgroup.com]
- 17. info.wealthcounsel.com [info.wealthcounsel.com]
- 18. graphviz.org [graphviz.org]
- 19. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 20. medium.com [medium.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-androgens inhibit ABCB1 efflux and ATPase activity and reverse docetaxel resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 24. Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
identifying potential off-target effects of GNE-618
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify potential off-target effects of GNE-618, a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a reduction in ATP and subsequent cancer cell death.[1][2][3]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. However, early-generation NAMPT inhibitors have been associated with toxicities that could be linked to off-target effects. Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental systems.
Q3: My experimental results with this compound are not consistent with NAMPT inhibition alone. What could be the cause?
If you observe phenotypes that cannot be explained by NAD+ depletion, such as unexpected changes in specific signaling pathways or cellular morphologies, it is prudent to investigate potential off-target effects. Inconsistent results could also arise from variations in the expression levels of on-target or off-target proteins between different cell lines.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A key strategy is to perform a "rescue" experiment. Since this compound targets the NAD+ salvage pathway, its on-target effects can be reversed by supplementing the cell culture medium with downstream metabolites like nicotinamide mononucleotide (NMN) or nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT).[4] If the observed phenotype persists despite this supplementation, it is likely due to an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Cell Line Expected to be Resistant
Possible Cause:
-
Potent Off-Target Toxicity: The cell line may be sensitive to an off-target effect of this compound that is independent of NAMPT inhibition.
-
Low or Absent NAPRT1 Expression: The cell line may not express sufficient levels of nicotinic acid phosphoribosyltransferase (NAPRT1), the enzyme required to utilize nicotinic acid (NA) for NAD+ synthesis, making it dependent on the NAMPT-mediated salvage pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Observed Phenotype is Not Rescued by NMN or NA Supplementation
Possible Cause:
-
The observed phenotype is a result of this compound interacting with one or more off-target proteins.
Troubleshooting Recommendations:
If rescue experiments fail to reverse the observed phenotype, it is crucial to employ unbiased methods to identify potential off-target interactions. The following experimental protocols are recommended.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.[5] While this compound is not designed as a kinase inhibitor, broad screening can reveal unexpected cross-reactivity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Data Presentation:
| Kinase Target | This compound IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 2.5 |
| Kinase C | > 10 |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with NAMPT and to identify potential off-target binding in a cellular context.[5] CETSA is based on the principle that ligand binding stabilizes a protein to thermal denaturation.[6]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble NAMPT (and other suspected off-targets) in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Proteomic Profiling
Objective: To obtain an unbiased, global view of the proteins that interact with this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Grow cells to a suitable confluence and treat with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.
-
Protein Quantification: Quantify the total protein concentration in each lysate.
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce and alkylate cysteine residues to prevent disulfide bond formation.
-
Proteolytic Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Identify and quantify proteins from the MS/MS data.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated cells compared to controls.
-
Utilize bioinformatics tools to analyze the functions and pathways of the identified proteins.
-
Data Presentation:
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| NAMPT | -1.5 | < 0.001 |
| Protein X | 2.1 | < 0.01 |
| Protein Y | -1.8 | < 0.01 |
| ... | ... | ... |
Signaling Pathway Analysis
Should proteomic profiling or kinase screening identify potential off-targets, it is crucial to map their involvement in known signaling pathways to understand the potential functional consequences. For example, if an off-target kinase is identified, its position in a signaling cascade should be diagrammed.
Example Signaling Pathway:
Caption: Potential on-target and off-target signaling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NAMPT | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-618 Technical Support Center: Optimizing Treatment for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-618, a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound depletes the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2][3] The depletion of NAD+ in cancer cells, which often have a high metabolic rate and increased dependence on the salvage pathway, leads to metabolic collapse and ultimately, apoptotic cell death.[2][4]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?
The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line and the experimental objective. Based on published data, a starting concentration range of 10 nM to 100 nM is recommended for initial in vitro studies.[5] For cell viability assays, a treatment duration of 72 to 96 hours is often used.[5][6] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions. Please refer to the "Experimental Protocols" section for a detailed guide on optimizing treatment duration.
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C for short-term use. It is important to minimize freeze-thaw cycles to maintain the stability and activity of the compound.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. A particularly promising combination is with PARP (poly(ADP-ribose) polymerase) inhibitors.[7] This combination creates a synthetic lethal effect by simultaneously blocking NAD+ synthesis with this compound and increasing NAD+ consumption by PARP enzymes involved in DNA repair.[2] Other potential combination strategies include targeting compensatory NAD+ synthesis pathways.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent or weaker-than-expected results | Compound instability: Improper storage or multiple freeze-thaw cycles of this compound stock solution. | Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell line variability: High passage number leading to genetic drift and altered sensitivity. | Use low-passage number cells and ensure consistent cell culture conditions. Periodically perform cell line authentication. | |
| High IC50 value or apparent resistance | Upregulation of compensatory NAD+ synthesis pathways: Cancer cells can upregulate the Preiss-Handler pathway (using nicotinic acid) or the de novo synthesis pathway (from tryptophan) to bypass NAMPT inhibition.[1][3] | - Analyze the expression of key enzymes in these pathways (e.g., NAPRT, QPRT).- Consider using a culture medium without nicotinic acid.- Explore combination therapy with inhibitors of these compensatory pathways.[3] |
| Mutation in the NAMPT gene: Alterations in the this compound binding site on the NAMPT protein can confer resistance. | Sequence the NAMPT gene in resistant cell lines to identify potential mutations. | |
| Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cells. | - Measure the expression of common drug efflux pumps (e.g., ABCB1/MDR1).- Test the effect of co-treatment with an efflux pump inhibitor. | |
| Metabolic reprogramming: Cells may adapt their metabolism to become less dependent on NAD+. | Analyze metabolic changes in resistant cells, for example, by measuring glycolysis and oxidative phosphorylation rates. | |
| Difficulty in measuring NAD+ depletion | Suboptimal timing of measurement: The kinetics of NAD+ depletion can vary between cell lines. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the point of maximum NAD+ depletion for your specific cell line and this compound concentration. |
| Inefficient NAD+ extraction: Incomplete cell lysis or degradation of NAD+ during the extraction process. | Use a validated NAD/NADH extraction protocol and keep samples on ice to minimize enzymatic degradation. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (NAMPT inhibition) | 6 nM | - | Biochemical Assay | [5] |
| EC50 (NAD+ reduction) | 2.6 nM | Calu-6 (NSCLC) | LC-MS/MS | [5] |
| EC50 (Cell viability) | 13.6 nM | Calu-6 (NSCLC) | ATP-based assay | [6] |
| EC50 (Cell viability) | 25.8 nM | Calu-6 (NSCLC) | SRB assay | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| STO#81 patient-derived gastric model | 100 mg/kg, p.o., twice daily for 5 days | 88% | [6] |
| A549 NSCLC xenograft | 100 mg/kg, p.o., daily for 21 days | Significant tumor growth inhibition | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for the desired duration (e.g., 72 or 96 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates completely. Add SRB solution to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Discard the SRB solution and wash the plates five times with 1% acetic acid. Air-dry the plates. Add Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Measurement of Intracellular NAD+/NADH Levels
Objective: To quantify the on-target effect of this compound by measuring the depletion of intracellular NAD+ and NADH.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA)
-
Ammonium (B1175870) formate
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
NAD+ Extraction:
-
Wash the cells with ice-cold PBS.
-
Add cold 0.5 N perchloric acid to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the protein debris.
-
-
Neutralization: Transfer the supernatant to a new tube and neutralize with ammonium formate.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify NAD+ and NADH levels. Use a stable isotope-labeled NAD+ internal standard for accurate quantification.
-
Data Analysis: Normalize the NAD+/NADH levels to the total protein concentration of a parallel sample.
Mandatory Visualizations
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to apoptosis.
Caption: A logical workflow for optimizing and evaluating this compound treatment in vitro.
Caption: A decision tree for troubleshooting this compound resistance in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
GNE-618 dose-response curve analysis issues
Welcome to the technical support center for GNE-618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this potent NAMPT inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the generation of a this compound dose-response curve.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD) from nicotinamide. By inhibiting NAMPT, this compound depletes cellular NAD levels, which is a critical metabolite for a range of cellular reactions, including energy metabolism and DNA repair.[3][4][5] This depletion ultimately leads to cell death, particularly in cancer cells that are highly dependent on this pathway.[1][3]
Q2: What are the expected IC50/EC50 values for this compound?
A2: The potency of this compound can vary depending on the assay format (biochemical vs. cell-based) and the cell line used. Below is a summary of reported values from the literature. Significant deviations from these ranges may indicate experimental issues.
| Assay Type | Target/Cell Line | Potency Value | Reference |
| Biochemical Assay | NAMPT Enzyme | IC50: 6 nM (0.006 µM) | [1][3][6] |
| NAD Reduction | Calu-6 | EC50: 2.6 nM | [1][2] |
| Cell Viability (SRB) | A2780 | IC50: 4 nM | [1] |
| Cell Proliferation (ATP) | Calu-6 | EC50: 13.6 nM | [2] |
| Cell Proliferation (SRB) | Calu-6 | EC50: 25.8 nM | [2] |
| Cell Growth (CellTiter-Glo) | A549 | EC50: 27.2 nM | [3][6] |
Q3: My dose-response curve is flat, showing no inhibition even at high this compound concentrations. What are the possible causes?
A3: A flat dose-response curve indicates a lack of inhibitory activity. Several factors could be responsible:
-
Compound Integrity:
-
Degradation: Ensure this compound has been stored correctly. Stock solutions are typically stored at -20°C for short-term (1 month) or -80°C for long-term (6 months).[1] Improper storage can lead to compound degradation.
-
Solubility: Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions. Precipitates in the stock solution or in the assay medium will result in an inaccurate final concentration.
-
-
Assay Conditions:
-
Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Unhealthy or senescent cells may respond differently or not at all.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to NAMPT inhibition. Cells proficient in the de novo NAD synthesis pathway or those with certain mutations may be less sensitive.[7]
-
Rescue Effect: Ensure the medium does not contain high levels of nicotinic acid (NA), which can be used by NAPRT1-proficient cells to bypass the NAMPT-dependent salvage pathway, thereby rescuing cells from this compound's effect.[3][4]
-
-
Technical Errors:
-
Incorrect Dilutions: Double-check all calculations for the serial dilutions. A simple error in this step is a common source of problems.
-
Assay Choice: Ensure the assay readout is appropriate. For example, if measuring cell death, the incubation time might need to be longer (e.g., 72-96 hours) for the effect to become apparent.[1][3]
-
Q4: The IC50 value I obtained is significantly higher than the reported values. Why might this be?
A4: An unexpectedly high IC50 value suggests reduced compound potency in your assay system. Consider the following:
-
Cell Density: Plating too many cells can lead to a rightward shift in the IC50 curve. Standardize the cell seeding density for all experiments.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells. Consider reducing the serum percentage during treatment if possible, or ensure it is consistent with reference protocols.
-
Incubation Time: The effect of this compound is time-dependent, as it relies on the depletion of cellular NAD pools.[3] Shorter incubation times may not be sufficient to observe maximal potency, leading to a higher apparent IC50. Typical incubation times range from 72 to 96 hours.[3]
-
Acquired Resistance: If using a cell line that has been cultured for a long time, it may have developed resistance to the compound.[7] Consider using a fresh vial of cells from a reputable cell bank.
Q5: There is high variability between my replicate wells. What should I check?
A5: High variability, or "scatter," in your data can obscure the true dose-response relationship. This is often due to technical inconsistencies:
-
Inconsistent Cell Plating: Ensure a homogenous cell suspension before plating. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with sterile buffer or media.[8]
-
Pipetting Inaccuracy: Use calibrated pipettes and proper technique, especially when handling small volumes for serial dilutions and compound addition.
-
Incomplete Reagent Mixing: Ensure all reagents, including the diluted this compound and viability assay reagents, are thoroughly mixed before and after being added to the wells.
-
Evaporation: Check for and minimize evaporation from the plates during long incubation periods, as this can concentrate the compound and affect cell growth. Ensure proper humidification in the incubator.
Q6: The slope of my dose-response curve is very shallow or steep. What does this indicate?
A6: The slope of the curve (or Hill coefficient) provides information about the inhibitor's binding characteristics.
-
Shallow Slope: A shallow slope can indicate complex biological responses, compound instability at higher concentrations, or potential off-target effects at different concentration ranges.[8] It may also suggest that the maximum effect was not reached within the tested dose range.
-
Steep Slope: A steep slope might suggest positive cooperativity in the biological system or could be an artifact of a very narrow concentration range where the effect occurs.[8] It is crucial to have a sufficient number of data points across the transition region of the curve to accurately define the slope.
Q7: How can I confirm that the observed effects are due to on-target NAMPT inhibition?
A7: A rescue experiment is the definitive method to confirm on-target activity. Co-administration of nicotinic acid (NA, typically 10 µM) with this compound should completely abrogate the anti-proliferative or cytotoxic effects in cells that express nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[3][4] This is because NA allows these cells to produce NAD via a separate pathway that bypasses NAMPT. A successful rescue experiment strongly indicates that the observed activity of this compound is due to its intended inhibition of NAMPT.
Experimental Protocols
Cell Viability Dose-Response Assay Using CellTiter-Glo®
This protocol describes a method for determining the EC50 of this compound in a cancer cell line (e.g., A549) by measuring ATP levels as an indicator of cell viability.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
A549 cells (or other desired cell line)
-
Sterile, white-walled, clear-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
This compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2,000-5,000 cells/100 µL in culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series of this compound from the 10 mM stock in culture medium. A common approach is a 10-point, 3-fold dilution series, with a starting concentration of 1 µM.
-
Include a DMSO-only vehicle control (0.1% final DMSO concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound dilution or DMSO control to each well.
-
-
Incubation:
-
Incubate the treated plates for 72-96 hours at 37°C, 5% CO2.
-
-
Viability Measurement (CellTiter-Glo®):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle (DMSO) control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits the NAMPT enzyme in the NAD+ salvage pathway.
Experimental Workflow for Dose-Response Analysis
Caption: Standard workflow for a cell-based dose-response experiment.
Troubleshooting Logic for Dose-Response Issues
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NAMPT | TargetMol [targetmol.com]
- 3. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
how to prevent GNE-618 precipitation in media
Welcome to the technical support center for GNE-618. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of this compound in the medium exceeds its aqueous solubility limit. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Optimize DMSO concentration: While keeping the final DMSO concentration below 0.5% is generally recommended to avoid cytotoxicity, a slightly higher concentration (up to 1%) may be necessary to maintain solubility for less soluble compounds. Always include a vehicle control with the same final DMSO concentration.[1] 3. Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. Instead, perform a serial dilution, first into a smaller volume of serum-containing medium or buffer.[1] |
| Rapid Solvent Shift: The abrupt change from a high concentration of DMSO to an aqueous environment causes the compound to "crash out" of solution. | 1. Slow, dropwise addition: Add the this compound stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid dispersal.[1] 2. Pre-warm the medium: Gently warming the cell culture medium to 37°C can enhance the solubility of some compounds.[1] |
| Low Serum Concentration: Insufficient protein in the medium to bind and solubilize the hydrophobic this compound. | Increase Serum Percentage: If your experimental design allows, increasing the serum concentration (e.g., from 10% to 20% FBS) can improve the solubility of hydrophobic compounds through protein binding. |
Issue: this compound precipitates over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. | Maintain Stable Temperature: Ensure the incubator provides a stable and consistent temperature. Minimize the time that cell culture plates are outside the incubator.[1] |
| pH Instability: Changes in the pH of the medium over time can alter the charge and solubility of this compound. | Use Buffered Media: Employ a well-buffered medium, such as one containing HEPES, to maintain a stable pH.[1] |
| Compound Instability: this compound may degrade over time, leading to the formation of less soluble byproducts. | Check Stability Data: Refer to the manufacturer's datasheet for information on the stability of this compound in aqueous solutions. Consider replenishing the medium with freshly prepared this compound for long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to use anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10-50 mM).
Q2: Why does this compound, which is soluble in DMSO, precipitate in aqueous cell culture media?
A2: This is a common phenomenon for hydrophobic compounds. While this compound readily dissolves in the organic solvent DMSO, its solubility is significantly lower in aqueous solutions like cell culture media. When the DMSO stock is diluted in the medium, the concentration of the organic solvent decreases dramatically, and the aqueous environment cannot maintain the this compound in solution, leading to precipitation.[1]
Q3: Can I use other solvents to improve the solubility of this compound in my experiments?
A3: For in vivo studies, formulations of this compound have been prepared using co-solvents such as polyethylene (B3416737) glycol (PEG300), Tween-80, and SBE-β-CD in saline, in addition to DMSO.[1] While these can be effective, their use in in vitro cell culture should be approached with caution as they can have cytotoxic effects. If you choose to explore these options, it is crucial to perform thorough vehicle control experiments to assess their impact on your specific cell line.
Q4: How does serum in the cell culture medium affect this compound solubility?
A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds like this compound. This binding can effectively increase the apparent solubility of the compound in the medium and prevent precipitation.[1] Therefore, performing dilutions in serum-containing medium can be beneficial.
Data Presentation
Table 1: Solubility and Formulation of this compound and Related NAMPT Inhibitors
| Compound | Solvent/Vehicle | Concentration | Notes |
| This compound | DMSO | Soluble (specific concentration not provided) | Recommended for stock solution preparation.[2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.52 mM) | In vivo formulation; use in cell culture requires careful validation.[1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.52 mM) | In vivo formulation; use in cell culture requires careful validation.[1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.52 mM) | In vivo formulation; not suitable for cell culture.[1] |
| Related NAMPT Inhibitors | DMSO, PEG300, Tween 80, Saline | Variable | Common vehicle for in vivo studies of NAMPT inhibitors with poor aqueous solubility.[3] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (containing serum), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.604 mg of this compound (MW: 460.43 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (Stepwise Dilution):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, prepare a 100-fold intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution.
-
Mix gently by flicking the tube or brief vortexing.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the 100 µM intermediate solution to your pre-warmed complete cell culture medium to achieve the final working concentration. For example, to prepare 10 mL of a 100 nM working solution, add 10 µL of the 100 µM intermediate solution to 9.99 mL of medium.
-
Gently swirl the culture flask or plate to ensure even distribution of the compound.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium. For the example above, this would be a 1:1000 dilution of the DMSO used for the intermediate dilution, resulting in a final DMSO concentration of 0.001%.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and tumor cell death.
References
Validation & Comparative
GNE-618 vs. FK866: A Comparative Guide to NAMPT Inhibition for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors: GNE-618 and FK866. This document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes critical pathways and workflows.
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway, which is crucial for cellular metabolism and energy production.[1][2] Due to the high energy demands of cancer cells, they are often more reliant on this pathway for NAD+ biosynthesis than normal cells, making NAMPT an attractive target for cancer therapy.[1][3] Both this compound and FK866 are potent inhibitors of NAMPT that induce tumor cell death by depleting intracellular NAD+ levels.[4][5] This guide delves into a head-to-head comparison of these two molecules.
Mechanism of Action
Both this compound and FK866 exert their anti-tumor effects by inhibiting NAMPT, the rate-limiting enzyme in the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[6][7] This inhibition leads to a depletion of the intracellular NAD+ pool, which in turn reduces ATP production and triggers cell death.[8][9] While both are potent NAMPT inhibitors, FK866 is described as a highly specific, noncompetitive inhibitor.[10][11] The on-target activity of both compounds has been confirmed by rescue experiments where the co-administration of nicotinic acid (NA), which can be converted to NAD+ via the NAPRT1 pathway, abrogates their cytotoxic effects.[9]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance data for this compound and FK866 based on published studies.
In Vitro Potency and Cellular Effects
| Parameter | This compound | FK866 | Cell Line(s) | Reference(s) |
| Biochemical IC₅₀ | 6 nM (0.006 µM) | ~1 nM | N/A (Biochemical Assay) | [4][6][10][11] |
| NAD Depletion EC₅₀ | 2.6 nM | Not explicitly stated, but significant reduction at 10 nM | Calu-6 (NSCLC) for this compound; Primary CLL cells for FK866 | [4][8] |
| Cell Viability EC₅₀/LD₅₀ | 13.6 nM (ATP assay), 25.8 nM (SRB assay) | LD₅₀ range = 0.38-7.2 nM in SCLC lines; LD₅₀ = 8.4-25.5 nM in CLL cells | Calu-6 (NSCLC) for this compound; SCLC and CLL cells for FK866 | [8][12][13] |
In Vivo Efficacy
| Compound | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 100 mg/kg, p.o., twice daily for 5 days | STO#81 patient-derived gastric model | 88% | [4] |
| This compound | 100 mg/kg, p.o. | A549 NSCLC xenograft | 88% | [9] |
| FK866 | 5 mg/kg | Anaplastic meningioma xenograft | Significant tumor volume reduction | [14] |
| FK866 | 20 mg/kg/day, i.p., 5 times per week | KP4 pancreatic cancer xenograft | Increased survival in combination with metformin | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: NAMPT Inhibition Signaling Pathway.
Caption: Comparative Experimental Workflow.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Effects of the Nampt Inhibitor FK866 on Leukemia Cells [iris.unitn.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | NAMPT | TargetMol [targetmol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating GNE-618's On-Target Effects in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-618, a potent and orally active inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), with other NAMPT inhibitors for validating on-target effects in cancer research. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The Role of NAMPT in Cancer and the Mechanism of this compound
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme for a multitude of cellular processes, including metabolism, DNA repair, and cell signaling. Many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway to fuel their rapid proliferation and high metabolic rate. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[1]
This compound is a small molecule inhibitor that specifically targets NAMPT. By inhibiting this enzyme, this compound effectively depletes the intracellular pool of NAD+, leading to a cascade of events that culminate in cancer cell death.[1][2] This on-target effect makes NAMPT a compelling therapeutic target in oncology.
In Vitro Performance Comparison of NAMPT Inhibitors
The potency of this compound and other NAMPT inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The following table summarizes available data for this compound and two other well-characterized NAMPT inhibitors, FK866 (also known as APO866) and CHS-828.
Disclaimer: The IC50 and EC50 values presented below are compiled from various studies. Direct comparison should be made with caution as experimental conditions such as cell lines and assay duration may vary.
| Inhibitor | Target | Biochemical IC50 (NAMPT) | Cellular EC50 (Cell Line) | Reference(s) |
| This compound | NAMPT | ~6 nM | 2.6 nM (Calu-6, NAD+ depletion)27.2 nM (A549, cell viability) | [1] |
| FK866 | NAMPT | ~0.3 - 1.6 nM | ~1 nM (HepG2, cell viability) | [3][4] |
| CHS-828 | NAMPT | <25 nM | 0.01 - 0.3 µM (Myeloma cell lines) | [5][6] |
In Vivo Efficacy Comparison
The anti-tumor activity of this compound and its comparators has been evaluated in various cancer xenograft models. These studies demonstrate the potential of NAMPT inhibitors to control tumor growth in a living organism.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | A549 NSCLC Xenograft | 100 mg/kg, oral, daily | Significant tumor growth inhibition | [7] |
| This compound | Patient-derived Gastric Cancer Xenograft | Not specified | Reduced tumor growth | [1] |
| CHS-828 | MCF-7 Breast Cancer Xenograft | 20-50 mg/kg, oral, daily | Inhibition of tumor growth | [5][8] |
| CHS-828 | NYH Small Cell Lung Cancer Xenograft | 20-50 mg/kg, oral, daily | Tumor regression | [5][8] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of a NAMPT inhibitor like this compound involves a series of key experiments. Detailed methodologies for these assays are provided below.
NAMPT Activity Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NAMPT.
Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. This is often a coupled-enzyme assay where the NMN is subsequently converted to NAD+, which then participates in a reaction that generates a fluorescent or colorimetric signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, MgCl2, DTT, and ATP.
-
Prepare solutions of the substrates: nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Prepare a solution of purified recombinant human NAMPT enzyme.
-
Prepare serial dilutions of this compound or other test inhibitors.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer.
-
Add the NAMPT enzyme to all wells except the "no enzyme" control.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (NAM and PRPP).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (coupling enzymes and substrate for the detection reaction).
-
Incubate to allow for signal development.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells).
-
Calculate the percentage of NAMPT activity relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular NAD+ Level Measurement
A key indicator of on-target NAMPT inhibition in a cellular context is the depletion of intracellular NAD+ levels.
Principle: Commercially available kits such as the NAD/NADH-Glo™ Assay (Promega) provide a sensitive, luminescence-based method for quantifying total NAD+ and NADH.
Protocol (using NAD/NADH-Glo™ Assay):
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or other inhibitors for a specified time course (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
-
Sample Preparation (for separate NAD+ and NADH measurement):
-
To measure NAD+, lyse cells in a basic solution to degrade NADH.
-
To measure NADH, lyse cells in an acidic solution to degrade NAD+.
-
Neutralize the lysates.
-
-
Assay Procedure:
-
Equilibrate the plate and the NAD/NADH-Glo™ Detection Reagent to room temperature.
-
Add the detection reagent to each well.
-
Mix the contents on a plate shaker for 1-2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Plot the NAD+ levels against the inhibitor concentration to determine the EC50 for NAD+ depletion.
-
Cell Viability Assay
This assay assesses the downstream consequence of NAD+ depletion, which is a reduction in cell proliferation and viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Protocol (using CellTiter-Glo® Assay):
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include untreated and vehicle-treated controls.
-
For rescue experiments, co-treat a set of wells with the inhibitor and a saturating concentration of nicotinic acid (NA) or nicotinamide mononucleotide (NMN).
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Xenograft Model
This experiment validates the anti-tumor efficacy of the NAMPT inhibitor in a living organism.
Protocol:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or other inhibitors via the appropriate route (e.g., oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
For on-target validation, a separate group can be co-administered the inhibitor and nicotinic acid (NA).[7]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated groups to the control group.
-
Plot the mean tumor volume over time for each group.
-
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: The NAD+ Salvage Pathway and the Point of Inhibition by this compound.
Caption: In Vitro Workflow for Validating this compound's On-Target Effects.
References
- 1. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-618: A Superior Alternative to Older NAMPT Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, GNE-618, with older alternatives such as FK866 and CHS-828 (GMX1778). This analysis, supported by available preclinical data, highlights the potential advantages of this compound in terms of potency and efficacy.
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme for cellular metabolism and a substrate for enzymes involved in vital processes like DNA repair and cell signaling. Many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to support their rapid proliferation and survival. This dependency makes NAMPT an attractive therapeutic target.[1] this compound is a potent and orally active NAMPT inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[2] Older inhibitors like FK866 and CHS-828 have also been studied but have faced challenges regarding their clinical development due to issues such as low bioavailability and dose-limiting toxicities.[3][4]
Mechanism of Action: Targeting the NAD+ Salvage Pathway
This compound and older NAMPT inhibitors share a common mechanism of action. They competitively inhibit NAMPT, the enzyme responsible for converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key precursor to NAD+. This inhibition leads to the depletion of intracellular NAD+ levels, resulting in a cellular energy crisis, inhibition of NAD+-dependent enzymes like PARPs and sirtuins, and ultimately, cancer cell death.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of NAMPT Inhibitors: GNE-618 and OT-82
In the landscape of targeted cancer therapy, the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a promising strategy. NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis, a critical coenzyme for cellular metabolism and various signaling pathways. Cancer cells, with their high metabolic demands, are particularly vulnerable to the depletion of NAD+. This guide provides a comparative preclinical data analysis of two potent NAMPT inhibitors, GNE-618 and OT-82, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and OT-82 are potent, orally active small molecule inhibitors of NAMPT.[1][2] By inhibiting NAMPT, these compounds disrupt the primary NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ levels.[1][3] This NAD+ depletion triggers a cascade of events, including the inhibition of NAD+-dependent enzymes crucial for cell proliferation, ultimately resulting in cancer cell death.[3][4] OT-82 has been noted to be selectively toxic to cells of hematopoietic origin.[2]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative preclinical data for this compound and OT-82, providing a direct comparison of their in vitro and in vivo activities.
Table 1: In Vitro Efficacy
| Parameter | This compound | OT-82 | Reference Cell Line(s) |
| Biochemical IC50 | 6 nM | Not explicitly stated | N/A |
| Cellular NAD+ Depletion EC50 | 2.6 nM | Not explicitly stated | Calu-6 (NSCLC) |
| Cell Viability IC50 | 13.6 nM (ATP measurement) | Average 2.89 nM (HP cancer cells) | Calu-6 (NSCLC) |
| 25.8 nM (SRB assay) | Average 13.03 nM (non-HP cancer cells) | Calu-6 (NSCLC) | |
| 27.2 nM | 2.11 nM, 2.70 nM, 1.05 nM, 1.36 nM | A549 (NSCLC) | |
| 37.92 nM, 29.52 nM, 15.67 nM, 7.95 nM | MV4-11, U937, RS4;11, HEL92.1.7, PER485 (HP) | ||
| 31 nM (AML patient-derived) | MCF-7, U87, HT29, H1299 (non-HP) | ||
| 7.10 nM (ALL patient-derived) | N/A | ||
| 62.69 nM (Healthy donor BMMNC) | N/A |
HP: Hematopoietic; non-HP: Non-Hematopoietic; NSCLC: Non-Small Cell Lung Cancer; BMMNC: Bone Marrow Mononuclear Cells.
Table 2: In Vivo Efficacy
| Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| STO#81 patient-derived gastric model | This compound | 100 mg/kg, p.o., twice daily for 5 days | 88% | Minimal effects on body weight.[1] |
| A549 NSCLC xenograft | This compound | 100 mg/kg, p.o. | Significantly inhibited tumor growth | Efficacy abrogated by co-administration of nicotinic acid.[5] |
| Burkitt's lymphoma SC xenograft | OT-82 | 20 or 40 mg/kg, oral gavage, 3 weeks | Increased survival to 56% and 100% respectively | Potent inhibition of tumor growth.[2] |
| Multiple myeloma mouse model | OT-82 | Not specified | Potently inhibited tumor growth | N/A[2] |
| Ewing sarcoma orthotopic xenografts | OT-82 | 5, 25, or 50 mg/kg | Dose-dependent tumor volume reduction | Prolonged survival.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and a general workflow for preclinical evaluation of NAMPT inhibitors.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
GNE-618: A Highly Specific Inhibitor of the NAD+ Salvage Pathway Enzyme NAMPT
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of GNE-618
This guide provides a detailed assessment of the specificity of this compound, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. The following sections present a comprehensive analysis of its on-target potency, a qualitative assessment of its specificity against other NAD+ pathway enzymes supported by experimental data, and detailed protocols for relevant enzymatic assays.
Executive Summary
This compound is a highly potent inhibitor of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] Current research, primarily from a key study by Xiao et al. (2013), strongly indicates that this compound is highly specific for NAMPT and does not significantly inhibit the Preiss-Handler pathway, an alternative route for NAD+ synthesis. This specificity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. While direct quantitative data on the inhibitory activity of this compound against a broad panel of other NAD+ pathway enzymes is not extensively available in peer-reviewed literature, the existing experimental evidence provides a strong case for its selectivity.
Data Presentation: this compound Inhibitory Potency
The following table summarizes the known inhibitory potency of this compound against its primary target, NAMPT.
| Enzyme | Common Name | Pathway | This compound IC50 | Reference |
| Nicotinamide phosphoribosyltransferase | NAMPT | Salvage Pathway | 6 nM | [1][2] |
Experimental Evidence for Specificity
The primary evidence for the specificity of this compound comes from experiments demonstrating that the cytotoxic effects of the compound can be reversed by the addition of nicotinic acid (NA).[3][4][5] NA is the substrate for NAPRT1 in the Preiss-Handler pathway, which provides an alternative route for NAD+ synthesis that bypasses NAMPT. The ability of NA to rescue cells from this compound-induced cell death indicates that the Preiss-Handler pathway remains functional and that this compound does not inhibit NAPRT1 or other downstream enzymes in this pathway.[3][4]
Signaling Pathway and Experimental Workflow Diagrams
NAD+ Biosynthetic Pathways
Caption: NAD+ Biosynthesis Pathways and the inhibitory action of this compound on NAMPT.
Experimental Workflow for Assessing this compound Specificity
Caption: Experimental workflow for determining the specificity of this compound.
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below to enable researchers to independently assess the specificity of this compound.
NAMPT Enzymatic Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of this compound in inhibiting the purified recombinant human NAMPT enzyme.
-
Principle: This is a coupled enzymatic reaction that measures the production of NADH. NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT, and the resulting NAD+ is used by alcohol dehydrogenase (ADH) to reduce a fluorogenic substrate, producing a fluorescent signal.
-
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Resorufin, sodium salt (or other suitable fluorescent probe)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the NAMPT enzyme to all wells except the blank.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the fluorescent probe.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for resorufin).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
NAPRT1 Enzymatic Inhibition Assay (Fluorometric)
This assay is designed to measure the activity of NAPRT1 and assess the inhibitory potential of this compound.
-
Principle: This is a coupled-enzyme assay where the product of the NAPRT1 reaction, nicotinic acid mononucleotide (NaMN), is converted to NAD+ in two subsequent enzymatic steps catalyzed by NMNAT and NAD synthetase. The NAD+ produced is then quantified in a cycling reaction involving ADH, which generates a fluorescent product.
-
Materials:
-
Recombinant human NAPRT1 enzyme
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Nicotinic acid (NA)
-
PRPP
-
ATP
-
Recombinant NMNAT and NAD synthetase
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Fluorescent probe (e.g., resazurin)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow a similar procedure as the NAMPT assay, substituting NAMPT with NAPRT1 and NAM with NA.
-
Prepare serial dilutions of this compound.
-
Add NAPRT1 enzyme, this compound dilutions, and substrates (NA and PRPP) to the wells.
-
Initiate the coupled reaction by adding a mix containing NMNAT, NAD synthetase, ATP, ADH, ethanol, and the fluorescent probe.
-
Incubate and measure fluorescence as described for the NAMPT assay.
-
Calculate percent inhibition and determine the IC50 value.
-
SIRT1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 and can be used to test for inhibitory effects of this compound.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT1 in the presence of NAD+. A developing enzyme then cleaves the deacetylated substrate, releasing a fluorescent group.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developing enzyme
-
SIRT1 inhibitor (e.g., EX-527) as a positive control
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add SIRT1 enzyme, assay buffer, and this compound dilutions to the wells.
-
Add the fluorogenic acetylated peptide substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the SIRT1 reaction and initiate the developing reaction by adding the developing enzyme.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes).
-
Measure fluorescence at the appropriate wavelengths.
-
Calculate percent inhibition and determine the IC50 value.
-
PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay measures the activity of PARP1 and can be used to assess the inhibitory potential of this compound.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins coated on a microplate. The biotinylated histones are then detected using streptavidin-HRP and a colorimetric substrate.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
PARP1 assay buffer
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
PARP1 inhibitor (e.g., Olaparib) as a positive control
-
This compound
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add assay buffer, activated DNA, PARP1 enzyme, and this compound dilutions to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure absorbance at 450 nm.
-
Calculate percent inhibition and determine the IC50 value.
-
Conclusion
This compound is a potent and highly specific inhibitor of NAMPT. While direct quantitative assessment against a full panel of NAD+ pathway enzymes is not extensively documented in the literature, cellular rescue experiments with nicotinic acid provide strong evidence for its selectivity over the Preiss-Handler pathway. The detailed experimental protocols provided in this guide will enable researchers to conduct their own comprehensive specificity profiling of this compound and other NAMPT inhibitors, contributing to a deeper understanding of their therapeutic potential and off-target risk profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NAMPT | TargetMol [targetmol.com]
- 3. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GNE-618
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GNE-618, a potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. Adherence to these procedures is essential for personal safety and to maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on general safety protocols for potent enzyme inhibitors.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required if there is a splash hazard. | To protect eyes from splashes of chemicals or airborne particles. | EN 166 or equivalent. |
| Skin Protection | Nitrile gloves. A standard laboratory coat should be worn and fully buttoned. | To prevent skin contact with the chemical. Nitrile gloves are recommended for their chemical resistance. | EN ISO 27065 for lab coats. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. Use a certified respirator if dust or aerosols are generated. | To protect against the inhalation of harmful dust or aerosols. | Varies by region (e.g., NIOSH in the U.S., EN in Europe). |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. | N/A |
Operational Workflow for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure risk and prevent contamination. The following workflow outlines the key steps from receipt of the compound to its disposal.
Storage and Disposal Plans
Storage: Proper storage of this compound is crucial for maintaining its stability and efficacy. Based on supplier recommendations, the following storage conditions should be observed:
Stock solutions of this compound can be stored at -80°C for 6 months, or at -20°C for 1 month.[2]
Disposal: All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal service, in accordance with all local, state, and federal regulations. Avoid release into the environment.[3][4]
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.
-
If on Skin: Remove contaminated clothing and rinse the affected area with water.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
